BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL-: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings. This compound is notable for its unique substitution pattern, which includes a cyano group at the 7th position and a methyl group at the 12th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL- typically involves multi-step organic reactions One common approach is the functionalization of benz[a]anthracene through electrophilic substitution reactionsThe methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of such compounds often involves large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups at various positions on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions
Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, such as quinones, amines, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL- is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: This compound is studied for its potential biological activity, including its interactions with DNA and proteins. It is used in research to understand the mechanisms of carcinogenesis and to develop new therapeutic agents .
Industry: In industry, derivatives of benz[a]anthracene are used in the production of dyes, pigments, and other materials. They are also studied for their potential use in organic electronics and as components of advanced materials .
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL- involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to mutations. This intercalation is facilitated by the planar structure of the aromatic rings, which allows the compound to fit between the stacked bases of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
Benz[a]anthracene: The parent compound without the cyano and methyl substitutions.
7,12-Dimethylbenz[a]anthracene: A derivative with two methyl groups at the 7th and 12th positions.
Benz[a]anthracene-7,12-dione: A derivative with ketone groups at the 7th and 12th positions
Uniqueness: BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL- is unique due to the presence of both a cyano and a methyl group, which significantly alters its chemical reactivity and biological activity compared to its parent compound and other derivatives. These substitutions can influence the compound’s electronic properties, making it a valuable subject for research in various scientific fields .
Eigenschaften
CAS-Nummer |
63020-25-7 |
---|---|
Molekularformel |
C20H13N |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
12-methylbenzo[a]anthracene-7-carbonitrile |
InChI |
InChI=1S/C20H13N/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,1H3 |
InChI-Schlüssel |
GMZDCSKUCXWPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C#N)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.